9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
CAS No.: 931948-62-8
Cat. No.: VC4401076
Molecular Formula: C22H22N2O2S
Molecular Weight: 378.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931948-62-8 |
|---|---|
| Molecular Formula | C22H22N2O2S |
| Molecular Weight | 378.49 |
| IUPAC Name | 9-ethoxy-2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C22H22N2O2S/c1-4-25-18-7-5-6-16-12-17-21(26-19(16)18)23-20(24-22(17)27)15-10-8-14(9-11-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,23,24,27) |
| Standard InChI Key | JKKZGYRDEHNZRT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(C)C |
Introduction
9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C19H22N2O2S, with a molecular weight of approximately 342.45 g/mol.
Synthesis Methods
The synthesis of 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Chemical Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Ketones, carboxylic acids |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Alcohols, alkanes |
| Substitution | Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., amines, thiols) | Substituted derivatives |
Biological Activities
Compounds in the chromeno-pyrimidine class, including 9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione, are studied for their potential biological activities. These include antimicrobial and anticancer properties, as well as antioxidant activity. The antioxidant activity is often assessed using DPPH assays, showing a dose-dependent response.
Research Findings and Applications
Research on chromeno-pyrimidine derivatives suggests their potential in drug development due to their unique structural features and biological activities. These compounds are explored for their therapeutic applications, including the treatment of cancer and infectious diseases.
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Potential antimicrobial and anticancer properties |
| Medicine | Investigated for therapeutic applications |
| Industry | Development of new materials and chemical processes |
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